2-ethyl-3,5-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
73177-34-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25g/mol |
IUPAC Name |
2-ethyl-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(3)10-7-8(2)5-6-12(10)13-11/h5-7,13H,4H2,1-3H3 |
InChI Key |
AOVDIBSCXYCQQF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)C)C |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 3,5 Dimethyl 1h Indole and Its Precursors
Classical and Established Synthetic Routes to Indoles with Alkyl Substitutions
Long-standing methods for indole (B1671886) synthesis have been adapted and refined over the years to accommodate a variety of substitution patterns. These classical routes remain fundamental in organic synthesis.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing substituted indoles. scienceinfo.comtestbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of 2-ethyl-3,5-dimethyl-1H-indole, the logical starting materials would be (4-methylphenyl)hydrazine and 2-pentanone.
The general mechanism proceeds through several key steps. scienceinfo.comwikipedia.org First, the arylhydrazone is formed. In the presence of an acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂ or BF₃, the hydrazone tautomerizes to an enamine. wikipedia.orgthermofisher.com This is followed by a crucial nih.govnih.gov-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. wikipedia.org Subsequent intramolecular cyclization and elimination of ammonia (B1221849) result in the formation of the aromatic indole ring. byjus.com
The regioselectivity of the Fischer synthesis with unsymmetrical ketones like 2-pentanone can be influenced by the reaction conditions, including the acidity of the medium and steric factors. thermofisher.com In the case of this compound, the cyclization would need to occur in a manner that places the ethyl group at the 2-position and the methyl group at the 3-position.
A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the versatility of this classical reaction in modern synthetic strategies. rsc.org
Table 1: Key Aspects of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Arylhydrazine and an aldehyde or ketone. byjus.com |
| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgthermofisher.com |
| Key Intermediate | Arylhydrazone, which rearranges to an enamine. wikipedia.org |
| Core Mechanism | nih.govnih.gov-sigmatropic rearrangement followed by cyclization and ammonia elimination. scienceinfo.comwikipedia.org |
| Regioselectivity | With unsymmetrical ketones, the outcome can be influenced by reaction conditions. thermofisher.com |
| Application | Widely used for the synthesis of a variety of substituted indoles, including those with pharmaceutical importance. rsc.org |
Madelung Synthesis and Related Cyclization Approaches
The Madelung synthesis, first reported in 1912, offers an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgpcbiochemres.com The typical conditions involve bases like sodium or potassium alkoxide in solvents such as hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. wikipedia.orgpcbiochemres.com
For a target like this compound, the precursor would be N-(2,4-dimethylphenyl)propanamide. The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-methyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org
A significant limitation of the classical Madelung synthesis is the harsh reaction conditions required, which are not compatible with many sensitive functional groups. bhu.ac.in However, modern variations have been developed that employ organolithium reagents as bases, allowing the reaction to proceed under milder conditions. bhu.ac.in The Smith-modified Madelung synthesis, for instance, uses organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids to produce substituted indoles. wikipedia.org
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis, developed in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form indoles. wikipedia.orgacs.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov To synthesize this compound, one could envision a reaction between 2-iodo-4-methylaniline (B1303665) and 2-pentyne.
The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen atom on the palladium-bound vinyl group, followed by reductive elimination, furnishes the indole product. acs.org A key aspect of the Larock synthesis is its regioselectivity, which typically places the bulkier substituent of the alkyne at the C2 position of the resulting indole. nih.govresearchgate.net
Modifications of the Larock synthesis have expanded its scope. For example, using silyl-substituted alkynes allows for the synthesis of 2-silyl-3-substituted indoles, which can then be further functionalized. nih.gov The reaction conditions typically involve a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like LiCl. wikipedia.org
Modern and Catalytic Synthetic Strategies
Contemporary approaches to indole synthesis often leverage the power of transition metal catalysis and electrochemistry to achieve high efficiency, selectivity, and functional group tolerance under milder conditions.
Transition Metal-Catalyzed C-H Functionalization and Coupling Reactions
Transition metal-catalyzed C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and diversification of indoles. wiley.comsioc-journal.cnnih.gov These methods allow for the direct formation of C-C and C-heteroatom bonds at various positions of the indole nucleus, often with high regioselectivity. nih.govrsc.org While much of the focus has been on the C2 and C3 positions of a pre-existing indole ring, these strategies can also be applied to construct the indole core itself. wiley.com
For the synthesis of polysubstituted indoles, palladium catalysis has been particularly prominent. nih.gov For instance, a palladium/norbornene synergistic catalysis has been developed for the construction of polyfunctionalized indoles from oxime esters and aryl iodides. nih.gov Other transition metals like rhodium and iridium have also been employed in C-H activation strategies for indole synthesis. wiley.com These reactions often proceed through chelation-assisted C-H activation, where a directing group on the aniline (B41778) precursor guides the metal catalyst to a specific C-H bond for functionalization and subsequent cyclization. thieme-connect.com
Table 2: Comparison of Modern Catalytic Strategies
| Method | Catalyst System | Key Features |
|---|---|---|
| Palladium/Norbornene Catalysis | Palladium catalyst with norbornene cocatalyst. | Constructs polyfunctionalized indoles from oxime esters and aryl iodides. nih.gov |
| Rhodium(III)-Catalyzed C-H Activation | Rh(III) complexes. | Enables regioselective C4 alkylation of indoles using directing groups. wiley.com |
| Iridium-Catalyzed C-H Activation | Iridium complexes. | Utilized for various C-H functionalization reactions leading to indole derivatives. |
Electrochemical Indolization Methodologies
Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often avoiding the need for harsh reagents and stoichiometric oxidants. rsc.orgorganic-chemistry.orgwiley.com In the context of indole synthesis, electrochemical methods have been developed for the intramolecular cyclization of various precursors. nih.govresearchgate.net
One approach involves the electrochemical oxidative [3+2] annulation of anilines with enaminones to produce 3-acyl indoles. researchgate.net Another strategy relies on the iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be switched to produce either indolines or indoles. organic-chemistry.org Mechanistic studies, often supported by cyclic voltammetry, suggest the involvement of radical intermediates or electrogenerated cationic species that facilitate the key C-N bond-forming cyclization step. rsc.orgnih.gov For a target like this compound, a potential electrochemical route could involve the cyclization of a suitably substituted N-aryl enamine or a related precursor, where the electrochemical conditions are tuned to control the regioselectivity of the cyclization. The development of divergent electrochemical strategies allows for the selective synthesis of different indole substitution patterns by carefully controlling the reaction parameters and the nature of protecting groups. nih.gov
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often leading to cleaner reactions and easier workups. rsc.org In the context of substituted indoles, microwave irradiation has been effectively employed in various synthetic strategies.
One-pot, three-component coupling reactions under microwave conditions have proven to be an efficient route to polysubstituted indoles. nih.gov For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing a neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.comunina.it This approach, which involves a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, demonstrates the potential for rapid and efficient construction of the indole core. mdpi.comunina.it A comparative study highlighted that microwave heating (60°C for 3 hours) could enhance the yield of an indole derivative to 94%, compared to 89% under conventional heating (80°C for 16 hours). mdpi.com
Furthermore, microwave irradiation has been utilized in Sonogashira coupling conditions for a one-pot synthesis of indoles from 2-iodoanilines and terminal alkynes. nih.gov This method allows for the creation of diverse polysubstituted indoles in moderate to excellent yields. nih.gov The use of microwave heating can significantly shorten reaction times compared to conventional methods. ijpsjournal.comtandfonline.comorganic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Conventional Heating (80°C) | 16 hours | 89% | mdpi.com |
| Palladium-Catalyzed Cyclization | Microwave Heating (60°C) | 3 hours | 94% | mdpi.com |
| Three-Component Imidazole Synthesis | Conventional Heating | Several hours | - | tandfonline.com |
| Three-Component Imidazole Synthesis | Microwave Heating | Few minutes | 74-93% | tandfonline.com |
Organocatalytic and Acid-Catalyzed Methods for Indole Formation
Organocatalysis and acid catalysis represent powerful strategies for the synthesis of indoles, often providing high levels of stereocontrol and functional group tolerance.
Organocatalytic methods have been particularly successful in the asymmetric synthesis of indole derivatives. For example, chiral phosphoric acids have been used at very low loading (0.1 mol%) for the asymmetric hydroxylalkylation of 2-substituted indoles with aldehydes, yielding α-hydroxyl ketones with high yields and enantioselectivities. rsc.org This approach overcomes the challenge of bisindole formation, which is common when reacting indoles with aldehydes. rsc.org Merging transition metal catalysis with organocatalysis has also enabled the one-pot asymmetric synthesis of C2-tetrasubstituted indolin-3-ones from 2-substituted indoles. bohrium.com This strategy utilizes a copper(I) catalyst for oxidative dearomatization followed by a proline-promoted asymmetric Mannich reaction. bohrium.com
Acid catalysis is fundamental to many classical indole syntheses, such as the Fischer indole synthesis. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. jchemlett.com Research into the Fischer indolization has shown that the choice of acid can influence the reaction pathway and the formation of regioisomers. nih.gov For instance, an acid-catalyzed three-component reaction of indoles, carbonyl compounds, and 1,2,3-triazoles has been developed to synthesize complex indole derivatives. rsc.org Furthermore, Cu(OTf)2 has been identified as an effective Lewis acid catalyst for the synthesis of 2,3-disubstituted indoles from α-diazoketones and 2-aminoaryl ketones. organic-chemistry.org
Regioselectivity and Stereoselectivity Control in Indole Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.
Regioselectivity is a key challenge in reactions like the Fischer indole synthesis, where two different regioisomers can potentially form. Computational studies have shown that electronic factors, such as the presence of electron-withdrawing groups, can significantly influence the energy barrier of the competing rsc.orgrsc.org-sigmatropic rearrangement pathways, thereby dictating the regiochemical outcome. nih.gov In the synthesis of 2,3,5-trisubstituted indoles, a p-sulfinyl group on the aniline precursor has been used to control the construction of the indole skeleton and the introduction of a substituent at the C-5 position. clockss.org The Larock indole synthesis, which utilizes silyl-substituted alkynes, offers excellent regiocontrol by directing the annulation process. nih.gov
Stereoselectivity is crucial when creating chiral centers. Organocatalysis has proven to be a powerful tool for achieving high stereoselectivity. acs.orgbohrium.com For instance, N-heterocyclic carbene (NHC) catalysis has been used in the divergent annulation of enals with heterocyclic enones to produce indole-containing ε-lactones or spiro-heterocycles with high diastereo- and enantioselectivity. rsc.org The choice of the chiral catalyst backbone can control the chemoselectivity of the reaction. rsc.org Furthermore, the stereoselective synthesis of complex indole alkaloids has been achieved through conformation-directed cyclizations and rearrangements, solving long-standing issues of stereochemical control. bohrium.com The electronic properties of protecting groups on the indole nitrogen, in conjunction with Lewis acid catalysts, have been shown to switch the stereoselectivity in Michael addition-initiated tandem Mannich cyclizations. nih.govacs.org
Green Chemistry Principles in the Synthesis of Substituted Indoles
The application of green chemistry principles to the synthesis of indoles aims to reduce the environmental impact by using safer solvents, renewable materials, and more efficient catalytic systems. thieme-connect.com
Solvent-Free and Aqueous Medium Reactions
Conducting reactions in the absence of conventional organic solvents or in aqueous media are key tenets of green chemistry.
Solvent-free reactions , often facilitated by microwave irradiation or thermal conditions, offer significant environmental benefits. organic-chemistry.orgrsc.org The synthesis of bis-indole derivatives has been achieved by reacting indole with aldehydes or ketones under solvent-free microwave conditions. jchemlett.com Similarly, the Bischler indole synthesis of 2-arylindoles has been successfully performed in a solid-state reaction followed by microwave irradiation, avoiding the use of organic solvents. organic-chemistry.org Melting methods, where a small amount of water acts as a green promoter, have also been developed for the synthesis of β-indole derivatives. sioc-journal.cn
Aqueous medium reactions present an attractive alternative to organic solvents due to water's non-toxic and non-flammable nature. mdpi.comgoogle.com The synthesis of 2-substituted indoles has been accomplished in an aqueous micellar medium using a palladium catalyst. mdpi.combohrium.com The use of surfactants like TPGS-750-M helps to solubilize organic substrates in water, creating nanoreactors that can accelerate reaction rates. mdpi.com Furthermore, pyridinium-based solid Brønsted acid catalysts have been employed for the synthesis of indole derivatives in water at mild temperatures. tandfonline.com The use of ultrasound in conjunction with aqueous media can further enhance reaction rates and efficiency. thieme-connect.com
Utilization of Sustainable Catalysts (e.g., Nanoparticles, Ionic Liquids, Zeolites)
The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry.
Nanoparticles have shown great promise as catalysts due to their high surface area and unique catalytic properties. Magnetically recoverable nanoparticles functionalized with ionic liquids have been used as efficient catalysts for the one-pot synthesis of indole derivatives. rsc.org For example, a silica-coated magnetic nanoparticle-supported DABCO-derived acidic ionic liquid has been used to catalyze the synthesis of 3,3-di(indolyl)indolin-2-ones in water. acs.org
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. rsc.org They are often considered "green" solvents due to their low vapor pressure, although their toxicity and biodegradability must be carefully considered. rsc.org Non-halogenated acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) have been used for the synthesis of 3-substituted indoles. rsc.org Deep Eutectic Solvents (DESs), which are mixtures of ammonium (B1175870) halides and hydrogen bond donors, offer a more biodegradable and less toxic alternative to traditional ionic liquids. rsc.org
Zeolites , which are microporous aluminosilicates, can also be used as solid acid catalysts. Zeolite-supported Brønsted-acid ionic liquids have been utilized for the synthesis of spiro-indole derivatives in water under ultrasonication, demonstrating the synergy of combining different green chemistry approaches. acs.orgbenthamscience.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive picture of its molecular framework and the electronic environment of each atom.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-H | ~8.0 | - | Broad singlet, chemical shift is solvent-dependent. |
| C2-CH₂ | ~2.7 | ~30 | Quartet, coupled to the CH₃ of the ethyl group. |
| C2-CH₂-CH₃ | ~1.3 | ~15 | Triplet, coupled to the CH₂ of the ethyl group. |
| C3-CH₃ | ~2.3 | ~10 | Singlet. |
| H-4 | ~7.1 | ~120 | Singlet or narrow doublet. |
| C5-CH₃ | ~2.4 | ~21 | Singlet. |
| H-6 | ~6.9 | ~123 | Doublet, coupled to H-7. |
| H-7 | ~7.2 | ~110 | Doublet, coupled to H-6. |
| C2 | - | ~138 | Quaternary carbon. |
| C3 | - | ~115 | Quaternary carbon. |
| C3a | - | ~128 | Quaternary carbon. |
| C5 | - | ~130 | Quaternary carbon. |
| C7a | - | ~135 | Quaternary carbon. |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous substituted indoles. Actual experimental values may vary.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign the predicted proton and carbon signals and to reveal the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable. weebly.com
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group and the coupling between the H-6 and H-7 protons on the benzene (B151609) ring. acs.orgnih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. acs.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across quaternary carbons. For instance, correlations would be expected from the N-H proton to C2, C3, and C7a. The protons of the C2-ethyl group would show correlations to C2 and C3, and the C3-methyl protons would correlate to C2, C3, and C3a. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. A key NOE would be expected between the C3-methyl protons and the H-4 proton, confirming their proximity on the indole ring. acs.org
Dynamic NMR for Tautomerism and Fluxional Processes
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying chemical processes that occur on the NMR timescale, such as tautomerism and restricted rotation. dntb.gov.uacopernicus.org In the case of this compound, DNMR could be employed to investigate the potential for N-H tautomerism and the rotational dynamics of the C2-ethyl group. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers for these processes. copernicus.org For instance, at low temperatures, the rotation around the C2-C(ethyl) bond might become slow enough to result in distinct signals for the methylene (B1212753) protons of the ethyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. spectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions. scialert.netresearchgate.net
The FT-IR and Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of the N-H bond, C-H bonds of the alkyl and aromatic groups, and the C=C and C-N bonds of the indole core.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| N-H stretch | ~3400 | ~3400 | A sharp to medium band in the IR, typically weaker in Raman. |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |
| Aliphatic C-H stretch | 2970-2850 | 2970-2850 | Strong bands corresponding to the ethyl and methyl groups. scialert.net |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | Several bands of varying intensity. |
| C-H bend (methyl/methylene) | ~1460, ~1375 | ~1460, ~1375 | Scissoring and bending vibrations. scialert.net |
| C-N stretch | 1350-1250 | 1350-1250 | |
| Out-of-plane C-H bend | 900-700 | 900-700 | The pattern is diagnostic of the substitution on the benzene ring. |
Note: Predicted values are based on general frequencies for functional groups and data for related indole structures.
The complementarity of FT-IR and Raman spectroscopy is particularly useful; for instance, the symmetric vibrations of the indole ring are often more prominent in the Raman spectrum, while the polar N-H bond vibration gives a strong signal in the FT-IR spectrum. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation system. The indole chromophore exhibits characteristic absorption bands in the UV region, which are sensitive to the substitution pattern on the ring. chemrxiv.orgresearchdata.edu.au
For this compound, the UV-Vis spectrum in a non-polar solvent like cyclohexane (B81311) is expected to show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole ring. nih.gov
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Notes |
| ¹Lₐ | ~280-290 | This transition is sensitive to the solvent polarity. nih.gov |
| ¹Lₑ | ~260-270 | This transition is less sensitive to the solvent environment. nih.gov |
Note: Predicted values are based on data for other substituted indoles. nih.govacs.org
Substitution on the indole ring, such as the methyl group at position 5, can cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. nih.gov The ethyl and methyl groups at positions 2 and 3 primarily influence the electronic structure through inductive effects.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. tutorchase.comuni-saarland.de The electron ionization (EI) mass spectrum of this compound would provide a wealth of structural information.
The molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₂H₁₅N), which is 173.25 g/mol . The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions. tutorchase.comlibretexts.org
Key Predicted Fragmentation Pathways for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 173 | [C₁₂H₁₅N]⁺˙ | Molecular Ion |
| 158 | [C₁₁H₁₂N]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (benzylic cleavage). This is a very common and favorable fragmentation for alkyl-substituted aromatic rings. |
| 143 | [C₁₀H₉N]⁺ | Loss of an ethyl radical (•C₂H₅) from the molecular ion. |
| 130 | [C₉H₈N]⁺ | Further fragmentation, possibly involving rearrangement and loss of another methyl group. |
Note: The fragmentation pattern is based on general principles of mass spectrometry and known fragmentation of related indole structures. libretexts.orgnist.gov
The most intense peak in the spectrum, known as the base peak, is often the result of a particularly stable fragment ion. For this compound, the fragment at m/z 158, resulting from the loss of a methyl group from the ethyl substituent to form a stable secondary carbocation stabilized by the indole ring, is predicted to be a prominent peak.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net While a specific crystal structure for this compound was not found in the search results, analysis of related trisubstituted indoles allows for predictions about its solid-state structure. mdpi.comrsc.org
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for the specific compound this compound. Consequently, there is no empirical data to definitively characterize its crystal packing and the specific nature of its intermolecular interactions.
However, based on the known solid-state behavior of analogous indole derivatives, a hypothetical model of its crystal structure can be proposed. Indole and its derivatives are well-documented to engage in a variety of non-covalent interactions that dictate their supramolecular assembly. The primary interactions expected to govern the crystal packing of this compound would be hydrogen bonding and π-π stacking.
The N-H group of the indole ring is a potent hydrogen bond donor, while the electron-rich π-system of the aromatic rings can act as a hydrogen bond acceptor. This would likely lead to the formation of N-H···π interactions or, in the presence of suitable acceptor atoms in co-crystallized solvents, N-H···O or N-H···N hydrogen bonds. In the pure crystalline form, it is conceivable that the N-H group of one molecule interacts with the π-cloud of an adjacent molecule, leading to the formation of infinite chains or other organized motifs.
Furthermore, the planar aromatic system of the indole core is predisposed to π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. The substitution pattern of this compound, with alkyl groups at the 2, 3, and 5 positions, would influence the geometry of this stacking, potentially leading to offset or tilted arrangements to minimize steric hindrance.
While no specific crystallographic data for this compound is available, a study on (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a related indole derivative, revealed intermolecular hydrogen bonding between the N-H of the indole ring and a carbonyl oxygen atom. nih.gov In another instance, the crystal structure of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate) showed that pairs of N—H⋯O hydrogen bonds link the molecules into inversion dimers. researchgate.net These examples underscore the prevalence and importance of hydrogen bonding in the crystal engineering of indole-containing compounds. Similarly, π-π stacking interactions have been observed in the crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile, with a shortest centroid-centroid separation of 3.5569 (11) Å. uchicago.edu
Interactive Data Table: Hypothetical Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bonding | N-H | π-system of indole ring | Chain or sheet formation |
| π-π Stacking | Indole ring | Indole ring | Parallel-displaced or T-shaped |
It must be reiterated that this discussion is based on the established principles of supramolecular chemistry and observations from closely related structures. Definitive analysis awaits experimental determination of the crystal structure of this compound.
Polymorphism and Crystal Habit Investigations
The investigation into the polymorphism and crystal habits of this compound is another area where specific experimental data is currently lacking in the scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties.
The existence of polymorphism in this compound is plausible, given the conformational flexibility of the ethyl group and the potential for different hydrogen bonding and π-π stacking arrangements. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could potentially lead to the formation of different polymorphic forms. Each polymorph would have a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability.
The crystal habit, or the external morphology of a crystal, is also influenced by the crystallization conditions. For this compound, one might expect to obtain crystals of varying habits, such as needles, plates, or prisms, depending on the relative growth rates of different crystal faces. These habits are a macroscopic manifestation of the underlying crystal structure.
While there are no specific studies on the polymorphism of this compound, research on other indole derivatives has highlighted the importance of this phenomenon. For instance, a patent for a mesylate salt of a complex acrylamide (B121943) derivative containing a methylindole moiety discusses the existence of different polymorphic forms. chemsrc.com This indicates that the indole scaffold is susceptible to polymorphism, a behavior that could reasonably be extrapolated to this compound.
Interactive Data Table: Potential Factors Influencing Polymorphism and Crystal Habit of this compound
| Factor | Influence on Polymorphism | Influence on Crystal Habit |
| Solvent | Can template different molecular packing | Affects relative growth rates of crystal faces |
| Temperature | Can favor the formation of different polymorphs | Can alter crystal morphology |
| Cooling Rate | Rapid cooling may yield metastable polymorphs | Can influence crystal size and quality |
| Impurities | Can inhibit or promote the growth of certain polymorphs | Can alter crystal shape |
Further experimental work, including systematic screening of crystallization conditions and characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be necessary to explore the potential polymorphism and to characterize the various crystal habits of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. jst.go.jp For a flexible molecule like this compound, which has rotatable bonds in its ethyl group, MD simulations can explore its conformational landscape. These simulations reveal the most stable conformations and the energy barriers between them. vulcanchem.com
Furthermore, MD simulations are invaluable for studying how a molecule interacts with its environment, such as a solvent. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the formation of hydrogen bonds and other non-covalent interactions, providing a dynamic picture of solvation. vulcanchem.com While MD simulations have been applied to various indole derivatives to study their stability and interactions, specific studies on this compound are not present in the available literature. jst.go.jpvulcanchem.com
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are commonly used to determine the geometries and energies of transition states, which correspond to the energy maxima along a reaction coordinate.
For the indole class of compounds, computational studies have been used to investigate various reactions, such as electrophilic substitutions and cycloadditions. acs.orgmdpi.com For instance, the mechanism of the Fischer indole synthesis or the Pictet-Spengler reaction has been analyzed using these methods. mdpi.com Such studies provide activation energies (the energy difference between the reactants and the transition state), which are key to understanding reaction rates and feasibility. A computational investigation into the reactivity of this compound would provide valuable data on its participation in various organic reactions, but this specific research has not been found in the reviewed literature.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies central to modern chemistry and drug discovery. researchgate.net These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. uninsubria.it For indole derivatives, QSAR is a powerful tool for understanding how different substituents on the indole scaffold influence their biological effects, thereby guiding the design of new molecules with enhanced potency or desired characteristics. ijpsi.orgnih.gov
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular features. researchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to build a predictive model that links these descriptors to the observed activity. ijpsi.org
While specific QSAR/QSPR models for this compound are not prominently featured in dedicated public literature, the methodologies have been extensively applied to broader classes of substituted indoles for various applications. For instance, QSAR studies on indole derivatives have been crucial in identifying key structural features for their inhibitory activity against targets like isoprenylcysteine carboxyl methyltransferase (Icmt), human non-pancreatic secretory phospholipase A2 (sPLA2), and Pim1 kinase. ijpsi.orgmsjonline.org These studies often reveal the importance of specific physicochemical descriptors, such as hydrophobicity, electronic parameters, and steric factors, in determining the biological activity. msjonline.org
For a hypothetical QSAR study involving this compound, a dataset of structurally similar indoles with known activities would be compiled. Descriptors for each compound, including the title compound, would be calculated. The resulting model could then predict the activity of new or untested indole derivatives.
Table 1: Representative Molecular Descriptors for QSAR/QSPR Analysis of Substituted Indoles This table illustrates the types of descriptors that would be calculated for a compound like this compound in a typical QSAR/QSPR study. The values are hypothetical and for illustrative purposes only.
| Descriptor Class | Descriptor Example | Description |
| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |
| Topological | Wiener Index | Describes the structural branching of the molecule. |
| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. rjpbcs.com |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. rjpbcs.com |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |
Investigation of Aromaticity and Electron Delocalization within the Indole Ring
The indole ring system is an aromatic heterocycle consisting of a benzene ring fused to a pyrrole (B145914) ring. bhu.ac.in This structure is planar and contains a total of 10 π-electrons (eight from the carbon atoms and two from the nitrogen lone pair), satisfying Hückel's rule for aromaticity (4n+2 π-electrons). bhu.ac.in The delocalization of these π-electrons across both rings is a defining feature of indole's electronic structure, contributing to its stability and characteristic chemical reactivity. nih.gov
Computational chemistry provides powerful tools to investigate and quantify the aromaticity and electron delocalization in molecules like this compound. The presence of substituents—in this case, an ethyl group at position 2 and methyl groups at positions 3 and 5—influences the electron distribution within the indole nucleus. africaresearchconnects.comresearchgate.net Alkyl groups are generally considered electron-donating, which can increase the electron density of the aromatic system and affect its reactivity towards electrophiles. nih.gov
Further insight into electron delocalization is gained by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpbcs.com The spatial distribution of these orbitals reveals regions of high electron density and areas susceptible to nucleophilic or electrophilic attack. nih.gov For indole, the HOMO is typically localized across the ring system, reflecting the delocalized π-electron cloud. rjpbcs.com
Table 2: Illustrative NICS(1) Values for Aromaticity Assessment NICS(1) is the NICS value calculated 1 Å above the plane of the ring, which is often considered a better measure of the magnetic effects of π-electrons than NICS(0) (at the ring center). The values below are representative for indole-type rings and are not specific experimental or calculated data for this compound.
| Ring System | Ring in Indole | Representative NICS(1) Value (ppm) | Aromatic Character |
| Benzene (for comparison) | N/A | -10 to -12 | Aromatic |
| Fused Benzene Ring | Benzenoid ring of indole | -8 to -10 | Aromatic |
| Fused Pyrrole Ring | Pyrrolic ring of indole | -5 to -7 | Moderately Aromatic |
These illustrative values demonstrate how NICS calculations can quantify the differing levels of aromaticity within the two fused rings of the indole core.
Spectroscopic Analysis of 2 Ethyl 3,5 Dimethyl 1h Indole
The following table outlines the anticipated key signals in various spectroscopic analyses for 2-ethyl-3,5-dimethyl-1H-indole.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Signals for the aromatic protons on the benzene (B151609) ring. - A signal for the N-H proton of the indole (B1671886) ring. - A quartet and a triplet for the ethyl group at the 2-position. - A singlet for the methyl group at the 3-position. - A singlet for the methyl group at the 5-position. |
| ¹³C NMR | - Signals for the carbon atoms of the indole ring system. - Signals for the carbons of the ethyl and methyl substituents. |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching vibration. - C-H stretching vibrations for the aromatic and alkyl groups. - C=C stretching vibrations for the aromatic ring. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (173.25 g/mol ). |
Note: The exact chemical shifts (ppm) in NMR, vibrational frequencies (cm⁻¹) in IR, and fragmentation patterns in MS would require experimental data for precise determination.
Research Applications
The research applications of 2-ethyl-3,5-dimethyl-1H-indole are not extensively documented in publicly available literature. However, based on the known activities of other substituted indoles, it can be hypothesized that this compound could serve as a building block in the synthesis of more complex molecules. Its structure could be of interest in medicinal chemistry for the development of new therapeutic agents, given the wide range of biological activities exhibited by indole (B1671886) derivatives. chemrj.org
Chemical Reactivity and Mechanistic Studies of 2 Ethyl 3,5 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions at the Indole (B1671886) Ring
Indole is an electron-rich heterocycle, rendering it highly reactive towards electrophiles. oxfordsciencetrove.com The pyrrole (B145914) ring is more electron-rich than the benzene (B151609) ring, making it the primary site for electrophilic attack. bhu.ac.in Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position. This preference is attributed to the greater stability of the resulting cation intermediate, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.invaia.com
However, when the C3 position is already substituted, as in 2-ethyl-3,5-dimethyl-1H-indole, electrophilic attack is directed to other positions. With both C2 and C3 positions occupied, the incoming electrophile will typically attack the benzene ring, with the C6 position being a likely candidate. bhu.ac.in The electron-donating methyl group at the C5 position further activates the benzene portion of the indole ring towards electrophilic substitution.
A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic and heteroaromatic compounds. sid.irwikipedia.org This reaction typically occurs at the C3 position of indoles. However, for 2,3-disubstituted indoles, the reaction can be more complex. For instance, the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-indole leads to the formation of indol-2-ylidene-malondialdehydes. sid.iriucr.org Given the structural similarity, this compound would be expected to undergo formylation on the benzene ring, likely at the C4 or C6 position, depending on the precise reaction conditions and the directing effects of the existing substituents. Traditional formylation methods like the Vilsmeier-Haack reaction often require harsh conditions. acs.org
Another important electrophilic substitution is the Mannich reaction, which introduces an aminomethyl group onto the indole ring, typically at C3. arkat-usa.orgsci-hub.se For indoles where the C3 position is blocked, the reaction can be diverted to other positions. For example, certain 2,3-disubstituted indoles can undergo Mannich reactions at the C7 position or even lead to the formation of diindolylmethanes. arkat-usa.org In some cases, intramolecular Mannich reactions can lead to the formation of new cyclic structures. arkat-usa.org
Oxidation and Reduction Pathways of the Indole Nucleus
The C2-C3 double bond of the indole nucleus is susceptible to oxidative cleavage by reagents such as ozone, sodium periodate, and potassium superoxide. bhu.ac.in The presence of alkyl substituents at C2 and C3 in this compound might influence the rate and outcome of such oxidation reactions.
Reduction of the indole ring can be achieved selectively on either the heterocyclic or the carbocyclic ring. bhu.ac.in Catalytic hydrogenation can reduce the pyrrole ring, leading to an indoline (B122111). For instance, reduction with acidic reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid can yield indolines. bhu.ac.in Conversely, reduction with lithium in liquid ammonia (B1221849) typically reduces the benzene ring, affording 4,7-dihydroindoles. bhu.ac.in For this compound, these reduction methods would be expected to yield the corresponding indoline or dihydroindole derivatives.
Cycloaddition and Rearrangement Reactions
Indoles can participate in cycloaddition reactions. For example, halocarbenes can add to the C2-C3 double bond of indole to give a mixture of products. bhu.ac.in The substituents on this compound would likely influence the stereochemistry and regioselectivity of such cycloadditions.
Rearrangement reactions of substituted indoles are also known. Under strongly acidic conditions, a substituent at the C3 position can migrate to the C2 position. researchgate.netjst.go.jp This 1,2-migration is driven by the protonation of the C3 position, which generates a cationic character at the C2 position, facilitating the shift. jst.go.jp This provides a synthetic route to 2-substituted indoles from the more readily accessible 3-substituted precursors. jst.go.jp Therefore, treatment of a 3-alkyl-2-ethyl-5-methylindole with a strong acid like trifluoromethanesulfonic acid could potentially lead to the formation of a 2,3-dialkyl-5-methylindole through rearrangement.
Functionalization Strategies and Derivatization at Various Positions (e.g., N1, C2, C3, C5)
The functionalization of the indole ring at specific positions is a key aspect of indole chemistry, allowing for the synthesis of a wide array of derivatives with diverse biological activities. rsc.orgthieme-connect.denih.gov
Alkylation and Acylation Reactions
N1-Position: The nitrogen atom of the indole ring can be alkylated or acylated after deprotonation with a suitable base. bhu.ac.in The choice of base and solvent can influence whether the reaction occurs at the nitrogen or at C3. Generally, using sodium or potassium salts in polar aprotic solvents favors N-alkylation. bhu.ac.in
C2 and C3-Positions: Direct C-alkylation of indoles at room temperature with alkyl halides is generally not effective. bhu.ac.in However, at elevated temperatures, methylation of indole with methyl iodide can occur, primarily at the C3 position. bhu.ac.in For this compound, where C2 and C3 are already substituted, further alkylation at these positions is not feasible without rearrangement. Acylation can be achieved using various acylating agents, often in the presence of a Lewis acid catalyst.
C5-Position: Functionalization at the C5 position of an already substituted indole like this compound would typically proceed through electrophilic aromatic substitution on the benzene ring. luc.edu Given the presence of the activating methyl group at C5, further substitution would likely be directed to the C4 or C6 positions.
| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |
| N-Alkylation | NaH, Alkyl halide, DMF | N1 | N-Alkyl-2-ethyl-3,5-dimethyl-1H-indole |
| N-Acylation | NaH, Acyl chloride, THF | N1 | N-Acyl-2-ethyl-3,5-dimethyl-1H-indole |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | C6 (or C4) | 6-Acyl-2-ethyl-3,5-dimethyl-1H-indole |
Halogenation and Nitration Reactions
Halogenation: Halogenation of indoles is a common electrophilic substitution reaction. The regioselectivity depends on the reaction conditions and the substitution pattern of the indole. With an unsubstituted C3 position, halogenation occurs there. researchgate.net For this compound, halogenation would be expected to occur on the benzene ring, likely at the C6 position due to the directing effects of the C5-methyl group.
Nitration: Direct nitration of indoles using strong acidic conditions (e.g., nitric/sulfuric acid) can be problematic due to the acid-sensitivity of the indole ring, which can lead to polymerization. bhu.ac.in Protonation at C3 deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in Therefore, nitration is often carried out using milder, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate. bhu.ac.in For this compound, nitration under non-acidic conditions would likely result in substitution on the benzene ring, again favoring the C6 position.
| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |
| Bromination | NBS, CCl4 | C6 (or C4) | 6-Bromo-2-ethyl-3,5-dimethyl-1H-indole |
| Nitration | Benzoyl nitrate | C6 (or C4) | 6-Nitro-2-ethyl-3,5-dimethyl-1H-indole |
Investigation of Reaction Kinetics and Thermodynamic Parameters of this compound
The study of reaction kinetics and thermodynamic parameters provides fundamental insights into the chemical behavior of a molecule, defining its reactivity, stability, and the feasibility of its transformations. For this compound, a comprehensive understanding of these aspects is crucial for predicting its role in various chemical processes. While specific experimental kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, a robust analysis can be constructed by examining the well-established principles of indole chemistry and drawing comparisons with closely related, well-studied indole derivatives. Computational studies on substituted indoles further provide a theoretical framework for estimating these parameters.
The reactivity of the indole nucleus is primarily dictated by its electron-rich nature, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in The substituents on the this compound molecule—an ethyl group at C2, a methyl group at C3, and a methyl group at C5—significantly modulate this inherent reactivity.
The methyl and ethyl groups are electron-donating through an inductive effect, which increases the electron density of the indole ring system and enhances its nucleophilicity. acs.org The methyl group at the C5 position, in the benzene portion of the ring, particularly activates the ring towards electrophilic aromatic substitution. However, with the C3 position already occupied by a methyl group, electrophilic attack is redirected to other positions, primarily the C2 position, or if sterically hindered, to the benzene ring at the C4, C6, or C7 positions. bhu.ac.in The presence of the C3-methyl group can also sterically hinder reactions at the C2 and N1 positions. nih.gov
Detailed Research Findings
Kinetic investigations into the reactions of various indole derivatives have established a quantitative scale for their nucleophilicity. The Mayr nucleophilicity parameter (N) is a widely used metric, determined from the kinetics of reactions with standard electrophiles. nih.gov While the precise N value for this compound has not been published, data for related compounds allow for a reliable estimation of its reactivity.
For instance, studies on the kinetics of the coupling of various indoles with reference electrophiles have shown that electron-donating substituents significantly increase the nucleophilicity. nih.govresearchgate.net The presence of a methyl group at the 2-position has been noted to introduce some steric hindrance to reactions at the C3 position. nih.gov In the case of this compound, the C3 position is already substituted, which would force electrophilic attack elsewhere. The combined electron-donating effects of the three alkyl groups would render this molecule highly nucleophilic compared to unsubstituted indole.
The table below presents nucleophilicity parameters for indole and some of its methylated derivatives, illustrating the activating effect of methyl groups. It is anticipated that this compound would exhibit a high N value, likely exceeding that of 2-methylindole, due to the additional electron-donating substituents.
Interactive Table 1: Nucleophilicity Parameters for Selected Indole Derivatives This table is based on data for comparative analysis as specific data for this compound is not available.
| Compound | Nucleophilicity Parameter (N) | s parameter | Reference |
|---|---|---|---|
| Indole | 5.55 | 0.93 | nih.govnih.gov |
| 1-Methylindole | 6.91 | 0.83 | nih.govnih.gov |
| 2-Methylindole | 6.84 | 0.95 | nih.gov |
Thermodynamic parameters, such as the enthalpy of formation (ΔfH°), provide a measure of a compound's intrinsic stability. Computational studies, particularly using Density Functional Theory (DFT), have become a reliable method for determining the thermodynamic properties of organic molecules. mdpi.com Research on the energetics of methyl-substituted indoles, in the context of their use as liquid organic hydrogen carriers, has provided calculated gas-phase enthalpies of formation for several derivatives. mdpi.comresearchgate.net
These studies indicate that methylation generally leads to a more negative enthalpy of formation, suggesting increased thermodynamic stability. The position of the methyl group influences the degree of stabilization. mdpi.com For this compound, it is expected that the cumulative effect of the three alkyl substituents would result in a significant stabilization compared to the parent indole molecule.
The following table shows calculated gas-phase enthalpies of formation for indole and some methyl-substituted derivatives, which can be used to estimate the relative stability of this compound.
Interactive Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) at 298.15 K This table is based on data for comparative analysis as specific data for this compound is not available.
| Compound | ΔfH°(g) (kJ·mol⁻¹) | Computational Method | Reference |
|---|---|---|---|
| Indole | 148.1 | G4 | mdpi.com |
| 1-Methylindole | 119.5 | G4 | mdpi.com |
| 2-Methylindole | 116.5 | G4 | mdpi.com |
| 3-Methylindole | 128.5 | G4 | mdpi.com |
| 5-Methylindole | 115.3 | G4 | mdpi.com |
Based on these trends, the enthalpy of formation for this compound would be expected to be even lower (more negative) than that of 2,3-dimethylindole, reflecting greater thermodynamic stability.
Biological Activity and Mechanistic Insights of 2 Ethyl 3,5 Dimethyl 1h Indole Non Human/non Clinical Focus
In Vitro Enzyme Inhibition and Activation Studies
There is no specific information available in the reviewed scientific literature concerning in vitro enzyme inhibition or activation studies conducted on 2-ethyl-3,5-dimethyl-1H-indole.
Characterization of Molecular Targets and Binding Mechanisms
No studies were identified that characterized specific molecular targets or elucidated the binding mechanisms of this compound.
Structure-Activity Relationship (SAR) Studies for Target Interaction
Specific structure-activity relationship (SAR) studies detailing the interaction of this compound with biological targets are not described in the available literature.
Antimicrobial and Antifungal Activities in Cell-Based Assays and Non-Human Models
While indole (B1671886) derivatives, as a class, are known to possess antimicrobial and antifungal properties, no specific data from cell-based assays or non-human models for this compound were found. lookchem.comlookchem.com
Mechanisms of Bacterial Growth Inhibition and Membrane Disruption
There is no available research detailing the specific mechanisms of bacterial growth inhibition or membrane disruption for this compound.
Antifungal Efficacy and Cellular Targets
Information regarding the antifungal efficacy and the identification of specific cellular targets for this compound is not present in the reviewed literature.
Cytotoxic Activity in Cancer Cell Lines and Associated Mechanisms
Broadly, substituted indole compounds have been evaluated for their cytotoxic potential against various cancer cell lines. However, specific studies detailing the cytotoxic activity and associated mechanisms of this compound against any cancer cell lines could not be located in the searched scientific databases.
Induction of Apoptosis and Cell Cycle Arrest Pathways
A comprehensive search of scientific literature found no specific studies detailing the induction of apoptosis or cell cycle arrest pathways by this compound.
However, the indole nucleus is a common feature in compounds designed to have anticancer properties, which often act through these mechanisms. bohrium.com For instance, research on other indole derivatives has shown the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Studies have demonstrated that certain N-substituted indole derivatives can trigger apoptosis through the activation of caspases. mdpi.comresearchgate.net Similarly, compounds such as 2-(2,5-dimethyl-1H-indol-3-yl)ethanamine have been investigated for their potential to induce apoptosis via mitochondrial pathways. Other research has noted that simple, related structures like 2,3-dimethyl-1H-indole exhibit cytotoxicity against cancer cell lines. jetir.org These findings for related molecules underscore the potential of the indole scaffold in this area of research, though specific data for this compound is not available.
Receptor Binding Studies in Non-Human Systems
Specific receptor binding studies for this compound in non-human systems are not available in the current scientific literature.
In Silico Molecular Docking and Dynamics for Protein-Ligand Interactions
No in silico molecular docking or molecular dynamics studies specifically investigating the protein-ligand interactions of this compound were found in the reviewed literature.
Molecular docking is a computational technique frequently used to predict the binding affinity and interaction patterns of small molecules with protein targets. This method is widely applied in the study of indole derivatives to rationalize their biological activities and guide the design of new compounds. For instance, docking studies have been used to explore how different indole derivatives bind to the active sites of enzymes like VEGFR-2 and cyclooxygenase-2 (COX-2). researchgate.netajchem-a.com Other in silico studies have investigated the interactions of novel indole-based azines with cyclin-dependent kinase 5 (CDK-5) as potential anticancer agents. mdpi.com While these computational studies provide valuable mechanistic insights for a variety of indole compounds, similar analyses for this compound are not publicly available.
Applications in Advanced Materials and Chemical Technologies
Applications in Polymer Chemistry and Functional Polymers
The indole (B1671886) nucleus, particularly when substituted as in 2-ethyl-3,5-dimethyl-1H-indole, serves as a versatile platform for the synthesis of functional polymers with tailored properties. These polymers are finding use in a variety of high-performance applications.
Synthesis of Poly(this compound) Derivatives
The synthesis of polymers incorporating the this compound moiety can be achieved through several polymerization techniques. One notable method involves the intramolecular acid-catalyzed cyclization of a polyaniline derivative, specifically poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA), to produce poly(2-ethyl-3-methylindole) (2E3MPIn) in high yields. acs.orgresearchgate.net This approach is significant as it represents the first synthesis of a polyindole with a 1,5-addition of monomeric units. acs.orgresearchgate.net
Another strategy for creating indole-based polymers is through catalyst-free nucleophilic substitution polycondensation. rsc.org This method has been successfully used to synthesize poly(N-arylene diindolylmethane)s with high molecular weights and in high yields by reacting 3,3′-diindolylmethane with activated difluoro monomers. rsc.org While not specific to the 2-ethyl-3,5-dimethyl substitution, this methodology highlights a viable pathway for incorporating various indole derivatives into polymer backbones. rsc.org
Table 1: Synthesis Methods for Indole-Based Polymers
| Polymer Type | Synthesis Method | Key Features |
|---|---|---|
| Poly(2-ethyl-3-methylindole) (2E3MPIn) | Intramolecular acid-catalyzed cyclization of PClPA | High yield (81%); 1,5-addition of monomer units. acs.orgresearchgate.net |
| Poly(N-arylene diindolylmethane)s (PMDINs) | Catalyst-free nucleophilic substitution polycondensation | High molecular weights; high yields (up to 95%). rsc.org |
| Indole-based Polyimides | Polycondensation of indole-containing diamine and dianhydride | Good thermal stability and solubility. iosrjournals.org |
Electrical and Optical Properties of Indole-Based Polymers (e.g., Photoconductivity, Photoluminescence)
Polymers derived from indoles, including those structurally related to this compound, exhibit noteworthy electrical and optical properties, making them suitable for optoelectronic applications. iosrjournals.orginstras.com
Photoconductivity: Indole-based polymers are recognized for their photoconductive capabilities. acs.orgiosrjournals.orginstras.com The indole group acts as an effective electron donor and can facilitate charge transport, similar to the well-studied carbazole-based polymers. iosrjournals.orgoptica.org For instance, poly(2-ethyl-3-methylindole) (2E3MPIn) has been shown to possess photoconductivity, with irradiation of a polymer film leading to a twofold increase in its electrical conductivity. acs.orgresearchgate.net The photoconductivity in these materials arises from the increase in electrical conductivity upon exposure to light. mdpi.comephys.kz The efficiency of this process is influenced by factors such as the generation rate of electron-hole pairs and charge carrier mobility. ephys.kz
Photoluminescence: Indole-containing polymers also demonstrate significant photoluminescence. acs.orgresearchgate.netnih.gov Poly(2-ethyl-3-methylindole) exhibits a notable bathochromic (red) shift of 16 nm in its emission spectrum and a considerable increase in luminescence intensity compared to its precursor polymer. acs.orgresearchgate.net This phenomenon is attributed to the formation of the indole structure within the polymer chain. researchgate.net The fluorescence spectra of poly(2-ethyl-3-methylindole) show emission peaks centered around 520 nm. mdpi.com The photoluminescent properties of these polymers are tunable, and they can be engineered to act as fluorescent sensors. researchgate.net
Table 2: Electrical and Optical Properties of a Representative Indole-Based Polymer
| Property | Polymer | Observation | Reference |
|---|---|---|---|
| Photoconductivity | Poly(2-ethyl-3-methylindole) | Electrical conductivity doubles upon irradiation. | acs.orgresearchgate.net |
| Photoluminescence | Poly(2-ethyl-3-methylindole) | Emission peak around 520 nm; 16 nm red shift compared to precursor. | mdpi.comresearchgate.net |
| Electroactivity | Poly(2-ethyl-3-methylindole) | Good electroactivity suggested by UV-vis and cyclic voltammetry. | acs.orgresearchgate.net |
Utilization in Dye Chemistry and Pigments
While direct applications of this compound in commercial dyes and pigments are not extensively documented in the provided search results, the broader class of indole derivatives has historical and ongoing significance in this field. Indoles are key components in the synthesis of various dyes. rsc.org The chromophoric properties of indole-based compounds stem from their extended π-conjugated systems, which can be modified to absorb and emit light at different wavelengths.
Role in Catalysis and Ligand Design
The indole scaffold is a valuable platform for designing ligands for metal-catalyzed reactions and for use in organocatalysis.
Indole Derivatives as Ligands for Metal-Catalyzed Reactions
Indole derivatives can serve as ligands in various metal-catalyzed cross-coupling reactions. researchgate.net While the specific use of this compound as a ligand is not detailed, related indole-based structures are employed in catalysis. For example, indole carboxylates can act as ligands in catalytic systems, where the steric bulk of substituents can stabilize transition metal complexes and enhance catalytic efficiency. Indole derivatives have been utilized in iridium-catalyzed asymmetric hydrogenation reactions. chinesechemsoc.org In one instance, 2-ethyl-3-phenyl-1H-indole was successfully hydrogenated with high conversion and stereoselectivity using an iridium catalyst. chinesechemsoc.org This demonstrates the compatibility of the substituted indole ring with metal-catalyzed transformations.
Sensing Applications
The unique electronic properties of the indole ring make it a promising candidate for the development of sensory materials. However, the application of this compound in this field is not extensively documented.
Development of Chemosensors and Biosensors
Application in Resistive Moisture Sensors
Research has been conducted on polymers derived from similar indole structures for use in moisture sensing. For instance, poly(2-ethyl-3-methylindole) has been synthesized and utilized as a sensitive material in resistive moisture sensors. ijcsi.pro This polymer demonstrated a notable response to changes in environmental humidity, suggesting that polymers of substituted indoles can be effective in this application. ijcsi.pro However, specific studies on the application of the monomer this compound in resistive moisture sensors are not found in the available literature.
Agrochemical Applications (e.g., Insecticides, Herbicides)
Indole derivatives have been a source of new agrochemicals. Patents exist for various indole compounds with insecticidal and acaricidal properties. mdpi.com Furthermore, research has demonstrated the insecticidal potential of synthesized indole derivatives against agricultural pests. nih.gov In the realm of herbicides, certain indole-3-carboxylic acid derivatives have been designed and synthesized as potential transport inhibitor response 1 (TIR1) antagonists, showing herbicidal activity. nih.govresearchgate.net Despite the activity of the broader indole class, specific data on the insecticidal or herbicidal properties of this compound is not detailed in the surveyed scientific reports.
Corrosion Inhibition in Material Science
The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Indole and its derivatives have been studied for their potential to protect metals, such as mild steel, in acidic environments. acs.orgmdpi.comjmcs.org.mx The mechanism of inhibition typically involves the formation of a protective film on the metal surface, which can be studied through electrochemical techniques and surface analysis. mdpi.comjmcs.org.mx
Electrochemical Studies of Inhibition Efficiency
Electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard techniques to evaluate the efficiency of corrosion inhibitors. acs.orgmdpi.com For various indole derivatives, these studies have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com The inhibition efficiency of these compounds often increases with their concentration. acs.orgmdpi.com However, specific electrochemical data on the inhibition efficiency of this compound for any metal are not available in the reviewed literature.
Adsorption Behavior on Metal Surfaces
The protective action of corrosion inhibitors is attributed to their adsorption onto the metal surface. acs.org The nature of this adsorption, whether it is physical, chemical, or a combination of both (physisorption and chemisorption), can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm. acs.org The presence of heteroatoms and π-electrons in the indole ring facilitates this adsorption. mdpi.com While the adsorption behavior of several indole derivatives has been investigated, specific studies detailing the adsorption characteristics of this compound on metal surfaces are not found in the current body of scientific literature.
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes for Complex Indole (B1671886) Derivatives
The synthesis of indole derivatives has been a central theme in organic chemistry for over a century. scispace.com Classical methods like the Fischer, Bischler, and Reissert syntheses, while historically significant, often suffer from harsh reaction conditions and limited substrate scope. rsc.orgresearchgate.net The future of indole synthesis, including that of complex analogues derived from 2-ethyl-3,5-dimethyl-1H-indole, lies in the development of novel and sustainable methodologies.
Green chemistry principles are increasingly guiding synthetic strategies. researchgate.net This involves the use of environmentally benign solvents like water, ionic liquids, and deep eutectic solvents, as well as energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netbeilstein-journals.orgresearchgate.net For instance, multicomponent reactions (MCRs) offer a powerful, atom-economical approach to building molecular complexity in a single step. medcraveonline.com The development of MCRs that can incorporate the this compound core would provide rapid access to diverse libraries of related compounds.
Catalysis is another cornerstone of modern synthetic chemistry. numberanalytics.com Metal-catalyzed cross-coupling and C-H activation reactions have revolutionized the functionalization of the indole nucleus. researchgate.netnumberanalytics.com Future research will likely focus on developing more efficient and selective catalysts, including those based on earth-abundant metals, to modify the this compound scaffold at various positions. Biocatalysis, using enzymes to perform specific transformations, also presents a green and highly selective alternative to traditional chemical methods. numberanalytics.com
Exploration of Undiscovered Reactivity Patterns and Green Transformations
The reactivity of the indole ring is well-established, with the C3 position being particularly nucleophilic and prone to electrophilic substitution. rsc.org However, the specific substitution pattern of this compound may lead to unique reactivity that is yet to be fully explored. The steric hindrance from the C2-ethyl and C3-methyl groups could influence the regioselectivity of reactions, potentially favoring functionalization at other positions of the indole ring or even on the substituent groups themselves.
Future research should aim to uncover these novel reactivity patterns. This could involve exploring reactions under unconventional conditions or with novel reagents. For example, photoredox catalysis and electrochemistry offer new avenues for activating and functionalizing indole derivatives in a controlled and sustainable manner. organic-chemistry.org These methods can generate reactive intermediates that are not accessible through traditional thermal reactions, opening up new possibilities for transforming this compound.
Green transformations are a key aspect of this exploration. This includes the development of catalytic, solvent-free, and waste-minimizing reactions. researchgate.netmedcraveonline.com For example, developing methods for the direct C-H functionalization of the benzene (B151609) ring of this compound would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Integration of Computational Chemistry for Accelerated Discovery and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. espublisher.comjapsonline.com In the context of this compound, computational methods can be used to accelerate the discovery and design of new derivatives with desired properties.
Quantum mechanical (QM) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcome of chemical reactions and guide the development of new synthetic methods. rsc.orgnih.gov For example, QM calculations can be used to understand the "state-selective reactivity" in photochemical reactions, which could lead to the design of more efficient and selective indole syntheses. rsc.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for designing new bioactive molecules. espublisher.comjapsonline.com These methods can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. orientjchem.orgresearchgate.net This in silico screening can help to prioritize which compounds to synthesize and test, saving time and resources. espublisher.com
Advanced Material Integration and Performance Optimization in Emerging Technologies
The unique photophysical and electronic properties of the indole scaffold make it an attractive building block for advanced materials. While the specific applications of this compound in materials science are not yet widely reported, its derivatives hold potential for use in a variety of emerging technologies.
For example, indole-containing polymers have been investigated for their conductivity, redox activity, and heat resistance. researchgate.net The synthesis of polymers incorporating the this compound monomer could lead to new materials with tailored properties for applications in electronics, energy storage, and coatings. researchgate.net
Furthermore, the indole nucleus is a known chromophore, and its derivatives can exhibit interesting fluorescence and nonlinear optical properties. By strategically modifying the structure of this compound, it may be possible to develop new organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.
Deeper Elucidation of Molecular Mechanisms in Non-Human Biological Systems
Indole and its derivatives are known to play a variety of roles in biological systems. rsc.org For instance, indole is a signaling molecule in many bacteria, and indole derivatives produced by gut microbes can interact with host receptors. nih.gov While the specific biological activities of this compound are not well-documented, its structural similarity to other bioactive indoles suggests that it may have interesting effects in non-human biological systems.
Future research should aim to elucidate the molecular mechanisms by which this compound and its analogues interact with biological targets in these systems. This could involve studies on its effects on bacterial communication (quorum sensing), fungal growth, or its interaction with plant or insect receptors. researchgate.netmdpi.com Such studies could lead to the development of new agrochemicals or probes for studying biological processes.
Strategies for Expanding the Chemical Space of this compound Analogues
Expanding the chemical space around the this compound scaffold is crucial for discovering new compounds with novel properties. Several strategies can be employed to achieve this.
One approach is to use complexity-to-diversity (CtD) strategies, where a complex, readily available starting material is systematically modified to generate a library of diverse analogues. nih.gov While this compound itself is a relatively simple molecule, it can serve as a starting point for the synthesis of more complex, fused-ring systems.
Another strategy is ring distortion, which involves chemically altering the core ring system through reactions like ring cleavage, expansion, or rearrangement. scielo.br For example, catalytic ring expansion of the indole core could lead to the synthesis of novel seven-membered azaheterocycles. acs.org
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethyl-3,5-dimethyl-1H-indole and its derivatives?
Answer:
The synthesis of substituted indoles like this compound often involves multi-step procedures. A common approach is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally similar indole-triazole hybrids (e.g., 5-fluoro-3-(2-(4-aryl-1H-triazol-1-yl)ethyl)-1H-indoles). Key steps include:
- Reaction setup : Dissolve intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF mixtures with CuI and terminal alkynes (e.g., aryl ethynes) .
- Purification : Post-reaction extraction with ethyl acetate, drying (Na₂SO₄), solvent removal via rotary evaporation, and column chromatography (70:30 ethyl acetate/hexane) to isolate the product .
- Yield optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and reaction time (3–5 hours under reflux) for derivatives .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
A combination of analytical techniques ensures structural confirmation and purity:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to verify substituent positions (e.g., ethyl and methyl groups at C2 and C3/C5) and ¹³C NMR for carbon backbone validation .
- Mass Spectrometry : FAB-HRMS provides exact mass determination (e.g., m/z 228.1234 for C₁₃H₁₆N₂) .
- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress, while HPLC ensures >95% purity .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Answer:
DFT calculations with hybrid functionals (e.g., B3LYP) are critical for modeling:
- Electron density distribution : Analyze HOMO-LUMO gaps to predict reactivity, particularly at the indole nitrogen and substituent positions .
- Thermochemical accuracy : Benchmark computed atomization energies against experimental data (average deviation <3 kcal/mol) using gradient-corrected exchange-correlation functionals .
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate interactions in biological matrices .
Advanced: What experimental strategies resolve contradictions between computational predictions and observed reactivity of indole derivatives?
Answer:
Discrepancies often arise from approximations in DFT or solvent effects. Mitigation strategies include:
- Functional benchmarking : Compare B3LYP, M06-2X, and ωB97X-D results with experimental NMR chemical shifts or reaction kinetics .
- Multivariate analysis : Use sensitivity analysis (e.g., Nalewajski’s charge sensitivity) to identify dominant electronic factors (e.g., Fukui functions) influencing reactivity .
- Experimental validation : Re-evaluate synthetic conditions (e.g., solvent polarity, temperature) to align with computational assumptions .
Advanced: How can researchers assess the biological activity of this compound in pheromone studies?
Answer:
For bioactivity profiling:
- GC-EAD (Gas Chromatography-Electroantennographic Detection) : Isolate the compound from biological samples (e.g., ant alarm pheromones) and test electrophysiological responses in target organisms .
- Isomer differentiation : Compare activity of this compound with its structural analogs (e.g., pyrazine derivatives) to identify bioactive conformers .
- Dose-response assays : Quantify behavioral thresholds (e.g., alarm response in fire ants) using synthetic standards .
Advanced: What methodologies optimize regioselectivity in the alkylation or acylation of this compound?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Directed C–H activation : Use Pd(II) catalysts with directing groups (e.g., -CO₂Et) to functionalize C4 or C7 positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient carbons .
- Kinetic vs thermodynamic control : Monitor reaction progress under low-temperature (0°C) vs reflux conditions to favor specific intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
